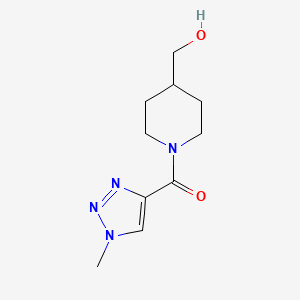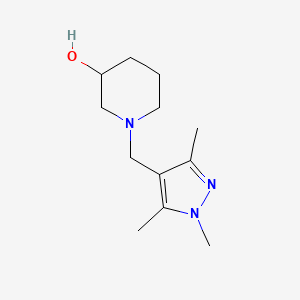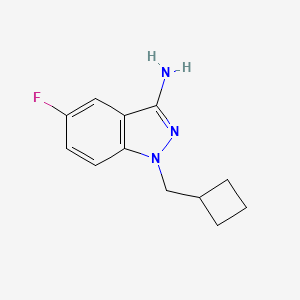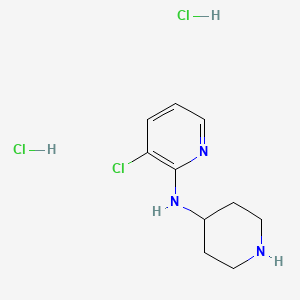
3-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
説明
3-chloro-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the CAS Number: 1094477-31-2 . It has a molecular weight of 211.69 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is N-(3-chloro-2-pyridinyl)-N-(4-piperidinyl)amine . The InChI code is 1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.69 . It is in the form of an oil and is typically stored at room temperature .科学的研究の応用
Applications in Chemical Synthesis and Catalysis
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have shown significant utility in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse N-heterocycles, including piperidines and pyrrolidines. These compounds are crucial in medicinal chemistry for creating therapeutically relevant molecules (Philip et al., 2020).
Recyclable Copper Catalyst Systems : Research on recyclable copper catalysts for C-N bond-forming cross-coupling reactions has demonstrated the effective use of amines, including piperidine derivatives, with aryl halides and arylboronic acids. This development is crucial for sustainable and environmentally friendly chemical synthesis processes (Kantam et al., 2013).
Environmental and Biological Applications
Removal of Persistent Organic Pollutants : Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and their effective removal is essential for safeguarding public health (Ateia et al., 2019).
Hepatoprotective and Nephroprotective Activities : Compounds like chrysin, which share structural similarities with chloro-N-(piperidin-4-yl)pyridin-2-amine derivatives, have been studied for their protective effects against various drugs and toxic agents. These activities highlight the potential therapeutic applications of such compounds in preventing organ damage (Pingili et al., 2019).
Safety and Hazards
生化学分析
Biochemical Properties
3-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α protein and downstream target genes such as p21
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce the expression of HIF-1α protein, which in turn upregulates the expression of genes involved in cell cycle regulation and apoptosis, such as p21 and cleaved caspase-3 . These effects highlight the compound’s potential in influencing cellular responses to environmental stressors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to interact with the HIF-1α protein, promoting its stabilization and activity under hypoxic conditions . This interaction leads to the activation of downstream signaling pathways that regulate gene expression and cellular metabolism. Additionally, the compound may act as an enzyme inhibitor or activator, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions and exhibits consistent activity over time . Prolonged exposure to the compound may lead to gradual degradation, which could affect its efficacy in long-term experiments.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to induce beneficial effects, such as the upregulation of HIF-1α and its target genes . High doses may lead to toxic or adverse effects, including cellular apoptosis and tissue damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and influences cellular processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its effects.
特性
IUPAC Name |
3-chloro-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOMJETWSVAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


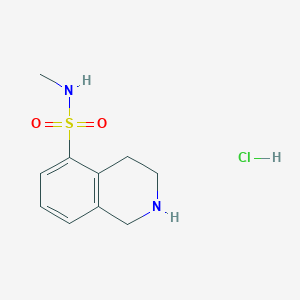
![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)
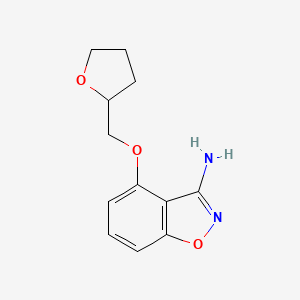
![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

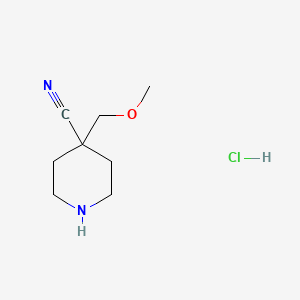
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)
